molecular formula C10H9F3O B6260680 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 64189-17-9

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

Cat. No.: B6260680
CAS No.: 64189-17-9
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-[3-(trifluoromethyl)phenyl]prop-2-enal.

    Reduction: The resulting aldehyde is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert it into the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products

    Oxidation: 3-[3-(trifluoromethyl)phenyl]prop-2-enal or 3-[3-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[3-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzaldehyde
  • 3-(trifluoromethyl)phenylacetic acid
  • 3-(trifluoromethyl)phenylpropan-1-ol

Uniqueness

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

64189-17-9

Molecular Formula

C10H9F3O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.